molecular formula C19H20O6 B3048468 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one CAS No. 17060-20-7

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one

Cat. No. B3048468
CAS RN: 17060-20-7
M. Wt: 344.4 g/mol
InChI Key: FPXNMRFTZWGJIT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one, also known as DMB, is a flavonoid compound that is widely used in scientific research. It is a natural product that is derived from the plant species, Desmos cochinchinensis. DMB has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

Receptor Binding and Pharmacokinetics

A study on "4-(1,3-Dimethoxyprop-2-ylamine)-2,7-dimethyl-8-(2,4-dichlorophenyl)-pyrazolo[1,5-a]-1,3,5-triazine (DMP696)" explored its binding to brain CRF1 receptors and its pharmacokinetic properties. DMP696, a potent CRF1 antagonist, showed significant brain receptor occupancy and anxiolytic efficacy in animal models, suggesting potential applications in anxiety disorders research (Li et al., 2003).

Metabolomics and Biomarker Identification

Research on identifying biomarkers of apple intake utilized metabolomic data to reveal significant changes in levels of specific metabolites post-apple consumption. This study demonstrates the utility of metabolomics in dietary intake assessment and potentially in evaluating the metabolic effects of various compounds (McNamara et al., 2020).

Pharmacokinetics and Metabolism Studies

A detailed study on the pharmacokinetics and metabolism of "N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)" in humans highlighted the compound's extensive hepatic metabolism and the identification of unusual metabolites. Such studies are crucial for understanding the safety and efficacy of new therapeutic agents (Renzulli et al., 2011).

Therapeutic Potential and Drug Development

Investigations into the therapeutic potential of novel compounds, such as "N-(3,4-dimethoxycinnamoyl) anthranilic acid (N-5')" for perennial nasal allergy, offer insights into the development and clinical evaluation of new drugs. This particular study demonstrated the efficacy and safety of N-5' in treating nasal allergies, indicating the importance of clinical trials in drug development (Okuda et al., 1984).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,15H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXNMRFTZWGJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937793
Record name 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one

CAS RN

17060-20-7
Record name 3',4',5,7-Tetramethyoxyflavanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017060207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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